(R)-(-)-Methyl Mandelate: A Comprehensive Technical Guide
(R)-(-)-Methyl Mandelate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-Methyl mandelate , a chiral ester of mandelic acid, is a versatile and valuable building block in modern organic synthesis. Its unique stereochemical properties make it an indispensable tool in the development of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the properties, uses, and relevant experimental methodologies associated with (R)-(-)-Methyl mandelate, tailored for professionals in research and drug development.
Core Properties of (R)-(-)-Methyl Mandelate
(R)-(-)-Methyl mandelate is a white to off-white solid at room temperature, characterized by its specific optical rotation.[1][2] Its physical and chemical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 20698-91-3 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white solid/powder or colorless to pale yellow liquid | [1][2] |
| Melting Point | 56-58 °C | [3] |
| Boiling Point | 258.1 °C at 760 mmHg | [3] |
| Density | 1.182 g/cm³ | [4] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
Optical Properties
| Property | Value | References |
| Specific Rotation ([α]D) | -146° (c=2, MeOH) | [5] |
| Enantiomeric Purity | Typically ≥98% | [2] |
Key Applications in Research and Development
The utility of (R)-(-)-Methyl mandelate spans several critical areas of chemical synthesis and analysis.
Chiral Synthesis
As a chiral building block, (R)-(-)-Methyl mandelate is a key intermediate in the asymmetric synthesis of a wide range of complex molecules.[2] Its predefined stereocenter allows for the construction of specific stereoisomers, which is crucial for the efficacy and safety of many pharmaceutical compounds.[2] For instance, it has been utilized in the synthesis of (-)-Maoecrystal V, an ent-kauranoid analogue with selective and potent cytotoxic activity.[4]
Chiral Resolving Agent
While mandelic acid itself is more commonly cited as a resolving agent, the principle of using chiral acids or their derivatives to resolve racemic mixtures is a fundamental application. (R)-(-)-Mandelic acid, the precursor to the methyl ester, is widely used for the resolution of racemic amines and other bases through the formation of diastereomeric salts.[6] These salts, having different physical properties, can be separated by fractional crystallization. The resolved enantiomer can then be liberated from the salt.
Flavor and Fragrance Industry
(R)-(-)-Methyl mandelate possesses a pleasant, fruity odor, which makes it a valuable ingredient in the formulation of flavors and fragrances.[1]
Analytical Chemistry
In analytical settings, (R)-(-)-Methyl mandelate can be used as a chiral derivatizing agent.[2] By reacting it with a racemic mixture, diastereomers are formed that can be separated and quantified using standard chromatographic techniques such as HPLC or GC, allowing for the determination of the enantiomeric composition of the original mixture.
Experimental Protocols
Synthesis of (R)-(-)-Methyl Mandelate via Asymmetric Reduction
A common and efficient method for the synthesis of (R)-(-)-Methyl mandelate is the asymmetric reduction of methyl benzoylformate using a biocatalyst, such as Saccharomyces cerevisiae (baker's yeast).[2]
Materials:
-
Methyl benzoylformate
-
Saccharomyces cerevisiae (fresh baker's yeast)
-
Glucose (or other carbon source)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Appropriate glassware for fermentation and extraction
Procedure:
-
Yeast Culture Preparation: A suspension of Saccharomyces cerevisiae is prepared in a buffered aqueous solution containing a carbon source like glucose. The culture is typically incubated at a controlled temperature (e.g., 30°C) and pH (e.g., 5.0) for a specific period to ensure cell viability and enzymatic activity.
-
Substrate Addition: Methyl benzoylformate is added to the yeast culture. The concentration of the substrate is a critical parameter and should be optimized (e.g., 22 g/L).
-
Bioreduction: The reaction mixture is incubated with agitation for a set duration (e.g., 36 hours) to allow for the enzymatic reduction of the keto group to a hydroxyl group, yielding (R)-(-)-Methyl mandelate.
-
Extraction: After the reaction is complete, the yeast cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (R)-(-)-Methyl mandelate can be further purified by techniques such as column chromatography or recrystallization to achieve high enantiomeric and chemical purity.
Workflow for Asymmetric Reduction of Methyl Benzoylformate
References
- 1. Buy Methyl mandelate | 4358-87-6 [smolecule.com]
- 2. Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
